molecular formula C9H9BrO B1377241 3-(4-Bromophenyl)oxetane CAS No. 1402158-49-9

3-(4-Bromophenyl)oxetane

Cat. No. B1377241
CAS RN: 1402158-49-9
M. Wt: 213.07 g/mol
InChI Key: NASAZXLCAPUVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)oxetane is a chemical compound with the molecular formula C9H9BrO . It has a molecular weight of 213.07 .


Synthesis Analysis

The synthesis of oxetanes, including 3-(4-Bromophenyl)oxetane, often involves the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures . Other methods include the intramolecular Williamson synthesis and the Paternò-Büchi reaction .


Molecular Structure Analysis

The molecular structure of 3-(4-Bromophenyl)oxetane consists of a four-membered oxetane ring attached to a bromophenyl group . The oxetane ring is known to adopt a planar structure with a puckering angle of only 8.7° at 140 K .


Chemical Reactions Analysis

Oxetanes, including 3-(4-Bromophenyl)oxetane, are known to participate in various chemical reactions. For instance, they can undergo ring-opening reactions catalyzed by frustrated Lewis pairs . They can also participate in reductive opening reactions .


Physical And Chemical Properties Analysis

3-(4-Bromophenyl)oxetane is a solid or semi-solid or liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis of New Oxetane Derivatives

Oxetanes, such as 3-(4-Bromophenyl)oxetane, are integral in the synthesis of new derivatives due to their unique four-membered ring structure which imparts significant strain and reactivity . These derivatives are explored for various uses, including medicinal chemistry and material science.

Medicinal Chemistry Applications

In medicinal chemistry, 3-(4-Bromophenyl)oxetane is utilized as a building block for the development of bioactive compounds. Its incorporation into drug molecules can improve physicochemical properties like lipophilicity and metabolic stability, making it a valuable motif in drug design .

Organic Synthesis

3-(4-Bromophenyl)oxetane plays a role in organic synthesis, particularly in ring-opening reactions and as a precursor for further functionalization. Its strained ring can undergo various transformations, leading to the creation of complex molecules with potential applications in different chemical industries .

Drug Development

The oxetane ring, as found in 3-(4-Bromophenyl)oxetane, is known to enhance the pharmacokinetic profile of drugs. It has been employed in the development of several clinical trial drugs, and its presence is associated with improved drug efficacy and safety profiles .

Industrial Applications

While specific industrial applications of 3-(4-Bromophenyl)oxetane are not extensively documented, oxetane derivatives are generally used in the synthesis of polymers, resins, and other materials that require a stable, strained cyclic ether structure .

Material Science

In material science, 3-(4-Bromophenyl)oxetane can be used to modify the properties of materials, such as increasing rigidity or altering surface characteristics. Its unique chemical structure makes it suitable for creating novel materials with specific desired properties .

Biochemistry Research

Oxetane-containing compounds like 3-(4-Bromophenyl)oxetane are of interest in biochemistry for their potential as pharmacophores. They exhibit a range of biological activities and are studied for their interactions with biological macromolecules .

Environmental Impact

The environmental impact of 3-(4-Bromophenyl)oxetane is an area of research that focuses on understanding its behavior and fate in the environment. This includes studying its biodegradability, potential bioaccumulation, and any long-term ecological effects .

Safety and Hazards

3-(4-Bromophenyl)oxetane is considered hazardous. It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity following single exposure . It is also harmful if swallowed .

Future Directions

Oxetanes, including 3-(4-Bromophenyl)oxetane, are of increasing importance in drug design . They are being explored for their unique chemical and physical properties, and their potential applications in medicinal chemistry . Over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials .

properties

IUPAC Name

3-(4-bromophenyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASAZXLCAPUVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)oxetane
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)oxetane
Reactant of Route 3
3-(4-Bromophenyl)oxetane
Reactant of Route 4
3-(4-Bromophenyl)oxetane
Reactant of Route 5
3-(4-Bromophenyl)oxetane
Reactant of Route 6
3-(4-Bromophenyl)oxetane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.